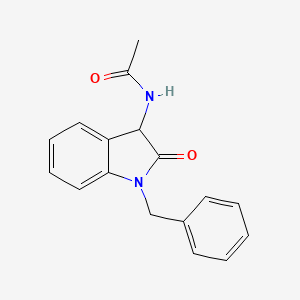
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPA belongs to the class of compounds known as pyrimidinediones, which have been shown to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. This compound has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. This compound has also been shown to reduce inflammation, which is involved in a range of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, there are also some limitations to its use. This compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are several future directions for research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide. One area of research could be to further explore its potential use as an anti-inflammatory and antioxidant agent. Another area of research could be to investigate its potential as an anticancer agent. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential toxicity and side effects. Overall, this compound shows promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has several advantages for use in lab experiments, but there are also some limitations to its use. Future research on this compound could focus on its potential use as an anti-inflammatory and antioxidant agent, its potential as an anticancer agent, and further understanding of its mechanism of action and potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide involves the reaction of 2-methylphenol with 2-chloroacetyl chloride in the presence of triethylamine to form 2-(2-methylphenoxy)acetamide. This intermediate is then reacted with uracil in the presence of sodium ethoxide to form this compound. The overall yield of this compound is approximately 40%.
Applications De Recherche Scientifique
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase.
Propriétés
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-4-2-3-5-10(8)20-7-11(17)15-9-6-14-13(19)16-12(9)18/h2-6H,7H2,1H3,(H,15,17)(H2,14,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGKNPHIHQQHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B5918025.png)

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5918038.png)
![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea](/img/structure/B5918067.png)


